molecular formula C30H38O8 B14399818 Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate CAS No. 89945-15-3

Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate

Cat. No.: B14399818
CAS No.: 89945-15-3
M. Wt: 526.6 g/mol
InChI Key: QAGFLKUOKMCYSE-UHFFFAOYSA-N
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Description

Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is an organic compound with the molecular formula C30H38O8 This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four propoxy groups and two ester groups attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate typically involves the esterification of 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the anthracene core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to the generation of excited states. These excited states can then interact with molecular targets, leading to various photochemical and photophysical effects. The specific pathways involved depend on the nature of the molecular targets and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 9,10-diphenylanthracene-2,3-dicarboxylate
  • Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate
  • Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate

Uniqueness

Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of propoxy groups enhances its solubility and alters its electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in OLEDs and biological imaging .

Properties

CAS No.

89945-15-3

Molecular Formula

C30H38O8

Molecular Weight

526.6 g/mol

IUPAC Name

dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate

InChI

InChI=1S/C30H38O8/c1-7-11-35-23-15-19-20(16-24(23)36-12-8-2)28(30(32)34-6)22-18-26(38-14-10-4)25(37-13-9-3)17-21(22)27(19)29(31)33-5/h15-18H,7-14H2,1-6H3

InChI Key

QAGFLKUOKMCYSE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OCCC)C(=O)OC)OCCC)OCCC)C(=O)OC

Origin of Product

United States

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